molecular formula C22H20N4O4 B2358438 4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 941905-40-4

4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2358438
CAS No.: 941905-40-4
M. Wt: 404.426
InChI Key: RHHUTSZIFGBJNR-UHFFFAOYSA-N
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Description

4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Biological Activity

The compound 4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3} with a molecular weight of approximately 374.4 g/mol. The structure features a methoxyphenyl group, a quinoxaline moiety, and a dihydropyrazole ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H18N4O3C_{20}H_{18}N_{4}O_{3}
Molecular Weight374.4 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that quinoxaline-based compounds can inhibit the proliferation of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and leukemia cells (K562) .

A detailed study evaluated the cytotoxic effects of similar compounds against multiple cancer cell lines using MTT assays, revealing IC50 values ranging from 0.67 µM to 0.87 µM for different cell lines. The findings suggest that these compounds induce apoptosis and inhibit key signaling pathways involved in cancer progression .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

  • Inhibition of Bcl-2 Expression : Some derivatives have been shown to significantly reduce Bcl-2 mRNA levels, promoting apoptosis in cancer cells .
  • Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Activity

In addition to anticancer effects, the compound has also demonstrated anti-inflammatory properties. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several quinoxaline derivatives for their biological activity. Among these, specific derivatives showed promising results against HL-60 leukemia cells with inhibition rates exceeding 97% . These findings underscore the potential of quinoxaline-based compounds as therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this specific compound, demonstrate significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. For instance, pyrazole derivatives have been reported to show effective inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

The compound has been investigated for its anticancer activities. The presence of quinoxaline and pyrazole moieties is believed to contribute to its ability to inhibit cancer cell proliferation. In vitro studies indicate that related compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

Compounds containing pyrazole structures have been documented to exhibit anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

Analgesic Properties

Similar pyrazole derivatives have also been studied for their analgesic properties, providing relief in pain models used in preclinical studies. This suggests that the compound may hold promise as a pain management agent .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:

StudyFindings
Antimicrobial Screening A series of pyrazole derivatives exhibited significant antimicrobial activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anticancer Activity Compounds structurally similar to the target compound were shown to induce apoptosis in human cancer cell lines, with mechanisms involving caspase activation .
Inflammation Models In vivo studies demonstrated reduced inflammation in animal models following administration of pyrazole derivatives, highlighting their potential for treating inflammatory diseases .

Properties

IUPAC Name

4-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-30-16-4-2-3-14(11-16)18-13-20(26(25-18)21(27)7-8-22(28)29)15-5-6-17-19(12-15)24-10-9-23-17/h2-6,9-12,20H,7-8,13H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUTSZIFGBJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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